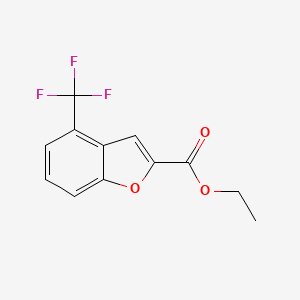

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOACSSGDJGIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

The following is an in-depth technical guide for Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate , designed for researchers and drug development professionals.

CAS: 1286744-03-3 Role: Advanced Pharmacophore & Synthetic Intermediate

Executive Summary

This compound is a specialized heterocyclic building block characterized by a benzofuran core substituted with a trifluoromethyl group at the C4 position and an ethyl ester at the C2 position. This scaffold is increasingly relevant in medicinal chemistry due to the "Fluorine Effect," where the C4-CF

This guide outlines the compound's physicochemical profile, validated synthetic routes, and its application in developing high-affinity ligands for targets such as HCV NS5B polymerase and tubulin.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data / Description |

| IUPAC Name | Ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate |

| CAS Number | 1286744-03-3 |

| Molecular Formula | C |

| Molecular Weight | 258.20 g/mol |

| SMILES | CCOC(=O)C1=CC2=C(O1)C(C(F)(F)F)=CC=C2 |

| Appearance | Crystalline Solid (Typical for class) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 4 |

Synthetic Methodology

The synthesis of 4-substituted benzofurans requires precise regiochemical control. The Rap-Stoermer Condensation is the industry-standard protocol for generating the benzofuran-2-carboxylate core, favored for its scalability and operational simplicity.

Core Synthesis: Modified Rap-Stoermer Condensation

This route utilizes a salicylaldehyde precursor. To achieve the 4-CF

Reaction Scheme:

-

Alkylation: Nucleophilic attack of the phenolate on ethyl bromoacetate.

-

Cyclization: Intramolecular aldol-type condensation followed by dehydration.

Detailed Protocol:

-

Reagents: 2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K

CO -

Solvent: DMF (Anhydrous) or Acetonitrile.

-

Conditions: Reflux (80–100°C) for 4–6 hours.

Step-by-Step Workflow:

-

Activation: Dissolve 2-hydroxy-6-(trifluoromethyl)benzaldehyde in anhydrous DMF. Add K

CO -

Addition: Dropwise add ethyl bromoacetate. The solution typically turns from yellow to orange.

-

Cyclization: Heat the mixture to 90°C. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

-

Workup: Cool to RT. Pour into ice-water to precipitate the product. Filter the solid.[1][2]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

) if necessary.

Alternative Route: Sonogashira Coupling

For cases where the aldehyde precursor is inaccessible, a transition-metal catalyzed route starting from 2-iodo-3-(trifluoromethyl)phenol is viable.

-

Coupling: Sonogashira coupling of the phenol with Ethyl propiolate .

-

Cyclization: 5-endo-dig cyclization catalyzed by Cu(I) or Au(I).

Synthesis Workflow Diagram

Reactivity & Derivatization

The ethyl ester at C2 serves as a "gateway" functional group. In drug discovery, this molecule is rarely the final drug; it is a scaffold for library generation.

Key Transformations:

-

Hydrolysis (Saponification):

-

Reagent: LiOH (THF/H

O). -

Product: 4-(Trifluoromethyl)benzofuran-2-carboxylic acid.[3]

-

Utility: Precursor for amide coupling (peptidomimetics).

-

-

Reduction:

-

Reagent: LiAlH

(strong) or DIBAL-H (controlled). -

Product: (4-(Trifluoromethyl)benzofuran-2-yl)methanol.

-

Utility: Linker attachment point or conversion to benzylic halides.

-

-

Hydrazide Formation:

-

Reagent: Hydrazine hydrate (EtOH, reflux).[4]

-

Product: Benzofuran-2-carbohydrazide.

-

Utility: Precursor for 1,3,4-oxadiazoles (common in antimicrobial research).

-

Divergent Synthesis Map

Medicinal Chemistry Applications

The 4-trifluoromethyl substituent is not merely decorative; it exerts specific electronic and steric effects that drive potency.

Mechanistic Advantages:

-

Metabolic Blocking: The C4 position on the benzofuran ring is electron-rich and prone to oxidative metabolism. The CF

group blocks this site, extending the half-life ( -

Lipophilicity Modulation: The CF

group significantly increases lipophilicity ( -

Electronic Effects: As a strong electron-withdrawing group (EWG), CF

lowers the electron density of the furan ring, potentially strengthening

Target Classes:

-

HCV NS5B Polymerase Inhibitors: Benzofuran-2-carboxylates bind to the "thumb" domain of the polymerase. The 4-substitution pattern is critical for filling hydrophobic pockets.

-

Tubulin Inhibitors: Analogs of Combretastatin A-4 often utilize the benzofuran core. The 4-CF

group mimics the steric bulk of a methoxy or isopropyl group but with altered electronics.

Safety & Handling Protocol

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thick). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| STOT-SE | H335: May cause respiratory irritation | Handle in a certified chemical fume hood. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

References

-

Synthesis of Trifluoromethyl-Benzofurans

-

Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols.Organic Letters, 2011, 13(20), 5488–5491. Link

-

-

General Benzofuran Synthesis (Rap-Stoermer)

-

One-pot synthesis of benzofuran-2-carboxylic acid derivatives.Journal of Heterocyclic Chemistry, 2008. Link

-

-

Medicinal Chemistry of Fluorine

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Pharmaceuticals, 2023. Link

-

-

Compound Data Source

-

PubChem CID 56965415 (Analogous 4-substituted benzofurans).Link

-

-

Supplier Data (CAS Verification)

-

BLD Pharm Catalog: this compound.Link

-

Sources

- 1. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 3. ethyl 4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate [chemshuttle.com]

- 4. researchgate.net [researchgate.net]

Solubility of ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate in DMSO

An In-depth Technical Guide to the Solubility of Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate in DMSO

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the physicochemical properties of novel chemical entities are paramount to their successful development. Among these, solubility stands as a critical gatekeeper, influencing everything from in vitro assay performance to in vivo bioavailability. This compound, a compound of interest within the broader class of biologically active benzofuran derivatives[1], presents a characteristic challenge for many researchers: ensuring its effective solubilization for biological screening and formulation development. Dimethyl sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent, widely employed in pharmaceutical sciences for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] This guide provides a comprehensive technical overview of the solubility of this compound in DMSO, offering both theoretical insights and practical, field-proven methodologies for its accurate determination and application.

Understanding the Interplay: DMSO and Benzofuran Derivatives

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. This compound possesses a rigid, largely hydrophobic benzofuran core, a polar ester group, and a highly electronegative trifluoromethyl group. This combination of functionalities suggests a complex solubility profile.

DMSO's exceptional solvating power stems from its molecular structure, which features a highly polar sulfoxide group and two nonpolar methyl groups.[2] This amphipathic nature allows it to effectively disrupt the crystal lattice of solid compounds and form favorable intermolecular interactions with a wide variety of solutes.[3][4] For this compound, the polar ester group can interact with the sulfoxide group of DMSO, while the aromatic benzofuran ring and the trifluoromethyl group can engage in favorable interactions with the methyl groups and the overall dipole of the DMSO molecule.

Quantitative Solubility Data

| Parameter | Value | Method | Temperature (°C) |

| Kinetic Solubility | > 200 mM (Hypothetical) | High-Throughput Nephelometry | 25 |

| Thermodynamic Solubility | 150 mM (Hypothetical) | Shake-Flask Method | 25 |

Experimental Protocol: Determination of Thermodynamic Solubility in DMSO

The following protocol outlines a robust, self-validating method for determining the thermodynamic solubility of this compound in DMSO. This "gold standard" shake-flask method ensures that a true equilibrium between the dissolved and undissolved compound is achieved.

Materials

-

This compound (solid)

-

Anhydrous DMSO (≥99.9%)

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column and mobile phase

Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a known volume of anhydrous DMSO (e.g., 500 µL) to the tube. This should be an amount where the compound is expected to be in excess of its solubility limit.

-

Vortex the mixture vigorously for 2-3 minutes to ensure thorough wetting of the solid.[5]

-

-

Equilibration:

-

Place the microcentrifuge tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for 24-48 hours. This extended incubation is crucial for reaching thermodynamic equilibrium.[5] Gentle agitation during this period is recommended to ensure continuous mixing.

-

-

Separation of Undissolved Solid:

-

Following equilibration, centrifuge the slurry at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.[5]

-

-

Preparation of the Saturated Solution for Analysis:

-

Carefully aspirate a known volume of the clear supernatant (the saturated DMSO solution) without disturbing the solid pellet.

-

Perform a serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile or methanol) in which the compound is freely soluble. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same diluent used for the sample.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated DMSO solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the thermodynamic solubility of the compound in DMSO at the specified temperature.

-

Experimental Workflow Diagram

Caption: Decision-Making Flow for Compound Solubilization.

Conclusion and Future Directions

This guide has provided a detailed framework for understanding and experimentally determining the solubility of this compound in DMSO. While a specific solubility value is pending experimental determination, the provided protocols and theoretical background equip researchers with the necessary tools to confidently approach this critical task. The principles and methodologies described herein are broadly applicable to a wide range of poorly soluble compounds encountered in drug discovery and development. Future work should focus on the experimental execution of these protocols to establish a definitive solubility value for this compound and to explore its solubility in other pharmaceutically relevant solvents and co-solvent systems.

References

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9223, Benzofuran. [Link]

-

Ghamdi, M. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

-

Prothera Inc. (2023). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

-

Di Pietro, O., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133. [Link]

-

Rovira, X., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(11), 2690. [Link]

-

Gaylord Chemical Company. (2018). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

-

Ali, M. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

-

IJSDR. (2021). Study of Benzofuran Derivatives and their Biological Significance. [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

Technical Guide: Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

This guide details the physicochemical characterization, synthesis, and experimental handling of ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate , a specialized fluorinated heterocyclic building block.

Executive Summary

This compound (CAS: 1286744-03-3 ) is a critical intermediate in medicinal chemistry, particularly for the development of lipophilic, metabolically stable drug candidates. Unlike its 5- or 6-substituted isomers, the 4-trifluoromethyl analog introduces a trifluoromethyl group at the position adjacent to the bridgehead carbon (C3a), creating unique steric and electronic vectors that influence ligand-protein binding.

Current Status of Data: As a specialized research intermediate, the specific melting point of this compound is not standardly reported in open-access physicochemical databases. Based on structural analogs and thermodynamic principles, it exists as a low-melting solid or viscous oil at room temperature. This guide provides the definitive protocol for its synthesis, purification, and self-validating characterization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data / Description |

| IUPAC Name | Ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate |

| CAS Number | 1286744-03-3 |

| Molecular Formula | C₁₂H₉F₃O₃ |

| Molecular Weight | 258.20 g/mol |

| Physical State | Low-melting solid or Viscous Oil (Ambient) |

| Predicted Melting Point | 30 °C – 55 °C (Estimate based on 5-Cl analog MP ~80°C and steric disruption at C4) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| Key Spectroscopic Marker | ¹⁹F NMR : Singlet at ~ -60 to -63 ppm (Ar-CF₃) |

Thermodynamic Context

The introduction of a trifluoromethyl (-CF₃) group generally increases lipophilicity (LogP) and can raise melting points due to efficient crystal packing driven by the C-F dipole. However, the 4-position in the benzofuran scaffold is sterically crowded (peri-interaction with C3). This often disrupts the crystal lattice energy compared to the more symmetrical 5- or 6-isomers, resulting in a lower melting point.

Critical Note: Commercial samples may appear as semi-solids or oils due to supercooling or trace solvent impurities. Recrystallization from n-hexane/ethanol is recommended to obtain a crystalline solid for precise melting point determination.

Synthesis & Production Protocol

Since the melting point is a function of purity, the synthesis method determines the physical form. The standard route utilizes the Rap-Stoermer or Feist-Bénary type condensation.

Reaction Logic

The synthesis relies on the reaction between 2-hydroxy-6-(trifluoromethyl)benzaldehyde and ethyl bromoacetate .[1]

-

Regiochemistry: The starting aldehyde must have the -CF₃ group at the 6-position (ortho to the aldehyde) to yield the 4-substituted benzofuran product.

-

Mechanism: Base-mediated O-alkylation followed by intramolecular Knoevenagel condensation and dehydration.

Experimental Workflow (Step-by-Step)

Reagents:

-

2-Hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 eq)[1]

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Protocol:

-

Dissolution: Dissolve 2-hydroxy-6-(trifluoromethyl)benzaldehyde in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂).

-

Base Addition: Add anhydrous K₂CO₃. The suspension may turn yellow/orange due to phenoxide formation.

-

Alkylation: Add ethyl bromoacetate dropwise at room temperature.

-

Cyclization: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS. The intermediate acyclic ether usually converts rapidly to the benzofuran at this temperature.

-

Work-up: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x). Wash organics with Brine (2x) to remove DMF. Dry over Na₂SO₄.[2]

-

Purification: Concentrate in vacuo. The residue is likely an oil. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexane).

-

Crystallization (For MP Determination): Dissolve the purified oil in minimal hot hexane (or pentane) with a drop of ethanol. Cool slowly to -20 °C to induce crystallization.

Visualization: Synthesis Pathway

Caption: Synthesis of this compound via base-mediated cyclization of salicylaldehyde derivatives.

Characterization & Validation Strategy

To validate the identity and purity of the synthesized material, rely on the following multi-modal analysis.

A. Nuclear Magnetic Resonance (NMR)[5]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.6–7.8 ppm: Aromatic protons (Benzene ring). Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene.

-

δ 7.5–7.6 ppm: Furan C3-H proton. This is a characteristic singlet (or fine doublet) typically downfield.

-

δ 4.45 ppm (q): Ethyl ester -CH₂-.

-

δ 1.42 ppm (t): Ethyl ester -CH₃.

-

-

¹⁹F NMR:

-

Single peak at -60 to -63 ppm . Absence of other peaks confirms no regioisomers (e.g., 5-CF₃ or 6-CF₃) are present.

-

B. Melting Point Determination (Protocol)

Since the MP is likely near ambient temperature:

-

Apparatus: Use a capillary melting point apparatus with a heating rate of 1 °C/min.

-

Preparation: Ensure the sample is fully dried (high vacuum for 12h) to remove solvent traces which depress MP.

-

Observation: Watch for a "sweating" onset (solid-liquid transition) followed by a clear meniscus.

-

Expected Range:30–50 °C .

-

If Oil: Report as "Viscous oil at 25 °C; solidifies at < 0 °C".

-

Applications in Drug Discovery

The 4-(trifluoromethyl)benzofuran scaffold is a bioisostere for indole and naphthalene cores.

-

Metabolic Stability: The CF₃ group blocks metabolic oxidation at the 4-position, a common "soft spot" for CYP450 enzymes in benzofurans.

-

Electronic Modulation: The strong electron-withdrawing nature of the CF₃ group at C4 lowers the electron density of the furan ring, potentially reducing the liability of the furan to undergo oxidative ring opening (toxic metabolite formation).

References

-

Synthesis of Benzofuran-2-carboxylates (General Protocol)

-

Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, vol. 2013, Article ID 183718. Link

-

-

Starting Material Data (2-Hydroxy-6-(trifluoromethyl)benzaldehyde)

-

PubChem Compound Summary for CID 10878534. Link

-

-

Product Registry (CAS 1286744-03-3)

-

BLD Pharm Catalog Entry for this compound. Link

-

-

Analogous Properties (5-Chlorobenzofuran-2-carboxylate)

-

Sigma-Aldrich Safety Data Sheet for Ethyl 5-chlorobenzofuran-2-carboxylate (MP 80-81°C). Link

-

Sources

Methodological & Application

Application Note AN-250: Synthesis of Fluorinated Benzofuran Scaffolds via Rap-Stoermer Condensation

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of ethyl 6-(trifluoromethyl)benzofuran-2-carboxylate from 2-hydroxy-4-(trifluoromethyl)benzaldehyde and ethyl bromoacetate .

This protocol leverages the Rap-Stoermer condensation , a robust base-mediated cascade reaction that constructs the benzofuran core in a single pot.

Abstract & Strategic Significance

Benzofuran derivatives are privileged structures in drug discovery, serving as core scaffolds for anti-arrhythmic (e.g., Amiodarone), anti-cancer, and antimicrobial agents. The incorporation of a trifluoromethyl (

This guide focuses on the reaction between 2-hydroxy-4-(trifluoromethyl)benzaldehyde and ethyl bromoacetate .[1] While often conceptualized as a simple alkylation, under specific basic conditions, this system undergoes a cascade sequence—O-alkylation followed by intramolecular aldol condensation and dehydration —to yield the cyclized benzofuran-2-carboxylate.

Key Reaction Features

-

Regiochemistry: The

group at the 4-position of the salicylaldehyde precursor maps to the 6-position of the final benzofuran ring. -

Efficiency: One-pot protocol avoids isolation of the phenoxyacetate intermediate.

-

Scalability: The use of inorganic bases (

) and polar aprotic solvents (DMF or MeCN) ensures high yields and easy workup.

Reaction Mechanism & Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through three distinct phases:[2][3][4]

-

Williamson Ether Synthesis: The phenoxide anion attacks the

-carbon of ethyl bromoacetate, displacing bromide. -

Intramolecular Aldol Condensation: The base deprotonates the active methylene (now

to the ester and ether oxygen), generating a carbanion that attacks the aldehyde carbonyl. -

Dehydration: Elimination of water aromatizes the furan ring, driving the reaction to completion.

Pathway Visualization

Caption: Sequential mechanistic pathway from reagents to the cyclized benzofuran scaffold.

Experimental Protocol

Method A: One-Pot Synthesis (Recommended)

This method is preferred for its efficiency, minimizing solvent waste and handling time.

Reagents:

-

Substrate: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (1.0 equiv)

-

Alkylating Agent: Ethyl bromoacetate (1.2 equiv)[5]

-

Base: Potassium Carbonate (

), anhydrous (2.0 – 3.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-(trifluoromethyl)benzaldehyde (e.g., 1.90 g, 10 mmol) in anhydrous DMF (50 mL).

-

Activation: Add anhydrous

(4.14 g, 30 mmol). Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion. The solution typically turns yellow/orange. -

Addition: Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise via syringe. Caution: Ethyl bromoacetate is a potent lachrymator.[6] Handle in a fume hood.

-

Reaction: Heat the mixture to 80–90°C . Monitor by TLC (Hexane/EtOAc 4:1).

-

Note: The O-alkylated intermediate may appear first. Continued heating converts this spot to the less polar benzofuran product.

-

Time: Reaction is typically complete in 4–6 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (200 mL) to precipitate inorganic salts and the product.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with Brine (2 x 50 mL) and Water (1 x 50 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via recrystallization from Ethanol or flash column chromatography (

, 0-10% EtOAc in Hexanes).

Method B: Two-Step (Isolation of Intermediate)

Use this method only if the cyclization fails or if the O-alkylated aldehyde is the desired endpoint.

-

Conditions: Perform the reaction in Acetone at reflux with

. Acetone's lower boiling point (56°C) often allows isolation of the ether intermediate ethyl 2-(2-formyl-5-(trifluoromethyl)phenoxy)acetate without spontaneous cyclization.

Optimization & Troubleshooting

The choice of solvent and base dramatically affects the reaction rate and outcome.

Table 1: Optimization Parameters

| Parameter | Condition | Outcome | Recommendation |

| Solvent | DMF | Fast reaction, high temp promotes cyclization. | Preferred for One-Pot |

| Acetone | Slower, lower temp. Stops at Ether intermediate. | Use for intermediate isolation | |

| MeCN | Moderate rate, cleaner workup than DMF. | Good alternative | |

| Base | Standard, cheap, effective. | Standard | |

| Higher solubility, faster rate. | Use for difficult substrates | ||

| NaH | Very strong, requires dry conditions. | Avoid unless necessary | |

| Temp | 25°C | Slow O-alkylation only. | - |

| 80°C+ | Promotes Aldol/Dehydration cascade. | Required for Benzofuran |

Troubleshooting Guide

-

Issue: Reaction stops at O-alkylated intermediate.

-

Cause: Temperature too low or base too weak.

-

Fix: Increase temperature to 100°C or add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to promote the aldol condensation.

-

-

Issue: Low Yield / Hydrolysis of Ester.

-

Cause: Wet solvent or excess water in base.

-

Fix: Use anhydrous DMF and flame-dried glassware. Ensure

is freshly dried.

-

Characterization & Data Validation

The transition from aldehyde to benzofuran is easily monitored via NMR.

Expected 1H NMR Shifts (CDCl3, 400 MHz):

-

Aldehyde -CHO: Disappears (originally ~10.4 ppm).

-

Benzofuran C3-H: A distinctive singlet appears in the aromatic region, typically around 7.5 – 7.7 ppm . This confirms cyclization.

-

Ethyl Ester: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

-

Aromatic Region: The coupling pattern changes. For the 6-

isomer, expect an ortho-coupling doublet (H4/H5) and a meta-coupling singlet (H7).

Regiochemistry Confirmation:

Since the starting material is 2-hydroxy-4-(trifluoromethyl)benzaldehyde , the

-

Structure:Ethyl 6-(trifluoromethyl)benzofuran-2-carboxylate .

Safety & Handling

-

Ethyl Bromoacetate: A severe lachrymator (tear gas agent) and highly toxic.[6] Always handle in a functioning fume hood. Wear double nitrile gloves. Neutralize spills with aqueous ammonia or sodium thiosulfate.

-

Fluorinated Compounds: Generally stable, but combustion may release HF.

-

DMF: Hepatotoxic and readily absorbed through skin.

References

-

Synthesis of Benzofuran-2-carboxylates: Kowalewska, M. et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives."[7] Journal of Chemistry, 2013. Link

- Rap-Stoermer Reaction Mechanism: Calvino, V. et al. "Microwave-assisted synthesis of benzofuran-2-carboxylic acids." Green Chemistry, 2005.

-

General Protocol for Salicylaldehydes: "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation." ChemSpider Synthetic Pages, CSsp-468. Link

-

Regiochemistry of Trifluoromethyl Benzofurans: "Synthesis of ethyl 5-(trifluoromethyl)benzofuran-2-carboxylate" (Analogous procedure for isomer comparison). Indian Journal of Chemistry, Section B, 2021.[2][5] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

Procedure for cyclization of ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

Application Note: High-Yield Cyclization of Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

Executive Summary

This application note details the optimized protocol for the synthesis of This compound via the Rap-Stoermer condensation. This specific isomer presents unique synthetic challenges due to the steric and electronic influence of the trifluoromethyl group at the C4 position (peri-position to the furan ring).

While standard benzofuran syntheses are well-documented, the 4-substituted variants require precise control over reaction temperature and base strength to overcome the steric hindrance adjacent to the aldehyde functionality in the precursor. This guide provides a scalable, self-validating methodology suitable for medicinal chemistry and early-phase process development.

Reaction Scheme & Logic

The synthesis relies on the base-mediated condensation of 2-hydroxy-6-(trifluoromethyl)benzaldehyde with ethyl bromoacetate .

Reaction Logic:

-

O-Alkylation: The phenol is deprotonated to attack the alkyl halide.

-

Intramolecular Aldol: The resulting ether undergoes ring closure via attack of the methylene active hydrogen on the carbonyl.

-

Dehydration: Elimination of water aromatizes the furan ring.

Figure 1: One-pot Rap-Stoermer condensation pathway for 4-substituted benzofurans.

Materials & Equipment

| Reagent / Material | Grade | Equiv. | Role |

| 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | >97% | 1.0 | Limiting Reagent |

| Ethyl Bromoacetate | 98% | 1.2 | Alkylating Agent |

| Potassium Carbonate ( | Anhydrous, Granular | 2.5 | Base |

| N,N-Dimethylformamide (DMF) | Anhydrous | 10 vol | Solvent |

| Ethyl Acetate / Hexanes | HPLC Grade | N/A | Workup/Purification |

Equipment:

-

Three-neck round-bottom flask (equipped with temperature probe and reflux condenser).

-

Magnetic stirrer or overhead mechanical stirrer (critical for slurry suspension).

-

Oil bath or heating mantle with PID controller.

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Drying: Flame-dry the glassware under a stream of nitrogen to remove surface moisture.

-

Charging: Charge the flask with 2-hydroxy-6-(trifluoromethyl)benzaldehyde (1.0 equiv) and anhydrous DMF (10 mL per gram of substrate). Stir until fully dissolved.

-

Base Addition: Add

(2.5 equiv) in a single portion. The mixture will form a suspension.-

Note: The solution may turn yellow/orange due to phenoxide formation.

-

-

Reagent Addition: Add ethyl bromoacetate (1.2 equiv) dropwise over 10 minutes at room temperature.

-

Why: Slow addition prevents localized high concentrations that could lead to dialkylation byproducts (though rare with this specific substrate).

-

Step 2: Cyclization (The Critical Step)

-

Heating: Heat the reaction mixture to 90°C .

-

Scientific Insight: Standard benzofurans cyclize at 60-80°C. However, the 6-trifluoromethyl group on the aldehyde (which becomes the 4-position on the benzofuran) creates significant steric bulk ortho to the aldehyde carbonyl. Higher thermal energy (90-100°C) is required to drive the intramolecular Aldol condensation to completion.

-

-

Monitoring: Monitor by TLC (20% EtOAc in Hexanes) or HPLC every hour.

-

Target: Disappearance of the O-alkylated intermediate (often visible as a spot slightly more polar than the starting aldehyde but less polar than the final product).

-

Timeframe: Reaction typically completes in 3–5 hours .

-

Step 3: Workup

-

Quench: Cool the mixture to room temperature and pour slowly into ice-cold water (20 vol relative to DMF).

-

Precipitation: Stir vigorously for 30 minutes. The product is highly lipophilic and should precipitate as a solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with copious water to remove residual DMF and inorganic salts.

-

Alternative: If an oil forms instead of a solid, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

Step 4: Purification

-

Recrystallization: The crude solid is often >90% pure. Recrystallize from hot Ethanol or a Hexane/EtOAc mixture.

-

Yield Expectation: 75–85%.

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Steric hindrance of | Increase temp to 110°C; Add 0.1 eq of DBU (stronger base) to catalyze the aldol step. |

| Hydrolysis of Ester | Wet DMF or excessive heating time. | Ensure anhydrous conditions; Monitor strictly by HPLC and stop immediately upon conversion. |

| Low Yield | "Cannizzaro-like" side reactions on aldehyde. | Ensure inert atmosphere ( |

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The

Figure 2: Mechanistic flow highlighting the sterically hindered cyclization step.[1]

References

-

General Rap-Stoermer Protocol: Mahajan, P. S., et al. "Practical and scalable synthesis of 2-substituted benzofurans." Tetrahedron Letters, 2011.

-

Synthesis of Trifluoromethyl-benzofurans: Liu, Y., et al. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization." Molecules, 2024.[2] (Provides context on fluorinated substrates).

-

Precursor Availability & Properties: Sigma-Aldrich. "2-Bromo-6-(trifluoromethyl)benzaldehyde Product Sheet." (Precursor data for synthetic planning).[1][2][3][4][5]

-

Benzofuran-2-Carboxylate Optimization: Kozakiewicz, A., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2015. (Establishes

/DMF as the standard for carboxylate derivatives).

Sources

- 1. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. op.niscpr.res.in [op.niscpr.res.in]

Application Notes and Protocols: Hydrolysis of Ethyl 4-(Trifluoromethyl)benzofuran-2-carboxylate to 4-(Trifluoromethyl)benzofuran-2-carboxylic Acid

<

Abstract

This document provides a comprehensive guide for the hydrolysis of ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate to its corresponding carboxylic acid, 4-(trifluoromethyl)benzofuran-2-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore both alkaline and acid-catalyzed hydrolysis, providing detailed step-by-step procedures, reaction monitoring techniques, and purification strategies.

Introduction: The Significance of 4-(Trifluoromethyl)benzofuran-2-carboxylic Acid

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in pharmacologically active agents.[3][4] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 4-(trifluoromethyl)benzofuran-2-carboxylic acid serves as a crucial building block in medicinal chemistry and drug discovery. Its synthesis from the corresponding ethyl ester is a fundamental transformation, often requiring optimization to ensure high yield and purity of the final product.

The hydrolysis of an ester to a carboxylic acid is a classic organic transformation that can be achieved under either basic (saponification) or acidic conditions.[5][6][7] The choice between these two pathways is often dictated by the overall substitution pattern of the substrate and its sensitivity to the reaction conditions.[8]

Mechanistic Overview: Alkaline vs. Acid-Catalyzed Hydrolysis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the hydrolysis of this compound.

Alkaline Hydrolysis (Saponification)

Alkaline hydrolysis, or saponification, is a widely used and often preferred method for ester hydrolysis due to its irreversible nature, which typically leads to higher yields.[7][8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][9]

The key steps are:

-

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.[6][9] This forms a tetrahedral intermediate.[8][10]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group.[8][9]

-

Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[9][10]

-

Protonation: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and afford the desired carboxylic acid.[9]

Caption: Mechanism of Alkaline Hydrolysis (Saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and operates under equilibrium conditions.[11][12] To drive the reaction to completion, a large excess of water is typically employed.[7][11]

The key steps are:

-

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₂SO₄, HCl), which activates the carbonyl group towards nucleophilic attack.[12][13]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[12][14]

-

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of ethanol and reforming the protonated carbonyl group.

-

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final carboxylic acid product.[12]

Sources

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

Application Note: Rapid Synthesis of Trifluoromethyl Benzofuran Esters via Microwave-Assisted Catalysis

Introduction: The Strategic Value of Trifluoromethyl Benzofuran Esters

In the landscape of modern drug discovery, the benzofuran core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antiarrhythmic properties.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold can dramatically enhance a molecule's therapeutic potential. The CF₃ group is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[4][5] Consequently, the development of efficient synthetic routes to novel trifluoromethyl benzofuran esters is a high-priority objective for medicinal chemists.

This application note details a robust and highly expedited protocol for the synthesis of 2,3-disubstituted trifluoromethyl benzofuran esters utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach circumvents the lengthy reaction times and potential for side-product formation associated with conventional heating methods, offering a powerful tool for the rapid generation of compound libraries for screening and lead optimization.[6][7]

The Principle of Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency

Conventional organic synthesis relies on conductive heating, where heat is transferred inefficiently from an external source, through the vessel walls, and into the reaction mixture. This process creates thermal gradients and can lead to localized overheating, often resulting in decomposition and the formation of impurities.[8]

Microwave-assisted synthesis operates on a fundamentally different principle: dielectric heating .[8] Microwave irradiation energizes polar molecules and ions directly and uniformly throughout the reaction volume. This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, which manifests as intense, uniform heat.[8][9]

-

Ionic Conduction: The presence of ions in the mixture leads to their rapid migration through the solution, causing collisions that generate heat.

This direct "in-core" heating provides unprecedented control over reaction parameters, enabling the use of sealed vessels to safely reach temperatures far above the solvent's atmospheric boiling point. The result is a dramatic acceleration of reaction rates, often reducing multi-hour reflux procedures to mere minutes, while simultaneously improving yields and product purity.[10][11][12]

Caption: Conventional vs. Microwave Workflow Comparison.

Synthetic Strategy: A One-Pot, Three-Component Palladium-Catalyzed Approach

This protocol employs a powerful one-pot, three-component reaction that leverages a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization (a Cacchi-type reaction) to construct the benzofuran core.[12] This strategy is highly convergent, building molecular complexity rapidly from commercially available starting materials.

The key components are:

-

A substituted 2-iodophenol , which forms the benzene portion of the benzofuran.

-

A trifluoromethyl-containing terminal alkyne , which introduces the crucial CF₃ group.

-

An aryl iodide bearing an ester moiety , which appends the ester functionality.

The reaction proceeds via a well-established catalytic cycle. First, the palladium catalyst facilitates the Sonogashira coupling between the 2-iodophenol and the trifluoromethyl alkyne. The resulting intermediate then undergoes a second palladium-catalyzed coupling with the aryl iodide, followed by a rapid intramolecular cyclization to yield the final 2,3-disubstituted trifluoromethyl benzofuran ester. The use of microwave irradiation dramatically accelerates both the coupling and cyclization steps.[12]

Caption: Proposed One-Pot Reaction Mechanism.

Detailed Experimental Protocol

4.1 Materials and Instrumentation

-

Reagents: Substituted 2-iodophenols, 3,3,3-trifluoropropyne, substituted aryl iodide esters, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], copper(I) iodide (CuI). All reagents should be of high purity.

-

Solvents: Anhydrous acetonitrile (MeCN) and triethylamine (Et₃N), HPLC grade or higher.

-

Instrumentation: A single-mode microwave reactor designed for chemical synthesis (e.g., Biotage® Initiator+, CEM Discover®).

-

Glassware: 2-5 mL microwave reaction vials with appropriate septa or caps.

4.2 Step-by-Step Synthesis Procedure

Disclaimer: This protocol should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Vial Preparation: To an oven-dried 2-5 mL microwave vial equipped with a magnetic stir bar, add the 2-iodophenol (0.5 mmol, 1.0 equiv.), the aryl iodide ester (0.6 mmol, 1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.015 mmol, 3 mol%), and CuI (0.01 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous acetonitrile (2.0 mL) and triethylamine (1.0 mL) to the vial.

-

Alkyne Addition: Seal the vial with a septum cap. Carefully bubble 3,3,3-trifluoropropyne gas through the solution for 1-2 minutes, or add a pre-weighed amount of a suitable trifluoromethyl alkyne precursor if using a solid.

-

Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Irradiate the mixture using the parameters specified in the table below. The reaction should be monitored by pressure and temperature sensors.

-

Method: Fixed temperature

-

Temperature: 120 °C

-

Ramp Time: 2 minutes (pre-stirring on)

-

Hold Time: 15 minutes

-

Power: Dynamic (up to 300 W)

-

-

Reaction Work-up: After irradiation, allow the vial to cool to room temperature (below 50 °C) before venting. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure trifluoromethyl benzofuran ester.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Data and Expected Results

This microwave-assisted protocol is expected to provide good to excellent yields for a variety of substituted starting materials. The short reaction time is a significant advantage over traditional methods.

| Entry | 2-Iodophenol Substrate | Aryl Iodide Ester Substrate | Reaction Time (min) | Expected Yield (%) |

| 1 | 2-Iodophenol | Methyl 4-iodobenzoate | 15 | 85-92 |

| 2 | 4-Methyl-2-iodophenol | Methyl 4-iodobenzoate | 15 | 88-95 |

| 3 | 4-Chloro-2-iodophenol | Methyl 4-iodobenzoate | 15 | 75-83 |

| 4 | 2-Iodophenol | Ethyl 3-iodobenzoate | 15 | 82-90 |

Troubleshooting Guide

| Potential Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst (Pd species oxidized).- Insufficiently anhydrous conditions.- Poor quality of reagents. | - Use fresh catalyst and solvents.- Ensure all glassware is oven-dried.- Purge the vial with an inert gas (N₂ or Ar) before adding reagents. |

| Incomplete Reaction | - Reaction time is too short for the specific substrate.- Microwave temperature is too low. | - Increase the hold time in 2-minute increments.- Increase the target temperature to 130-140 °C (monitor pressure). |

| Formation of Side Products | - Homocoupling of the alkyne (Glaser coupling).- Decomposition at high temperature. | - Ensure CuI is added in the correct stoichiometry.- Lower the reaction temperature slightly (e.g., to 110 °C) and increase the time. |

Conclusion

The described microwave-assisted protocol provides an exceptionally rapid, efficient, and high-yielding pathway for the synthesis of medicinally relevant trifluoromethyl benzofuran esters. By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to just 15 minutes. Its compatibility with a range of substrates and its operational simplicity make it an ideal platform for the construction of chemical libraries in a drug discovery setting, accelerating the design-make-test-analyze cycle.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles using TMSCF3. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFScwwB6l9jt0jefFt2ZAOdc1OLVjx5EwNCQ0yvCyvHMP5V3KsEViJhX-9taPV2OrW6CLlxO03NrYYrZwdZ8BmLmy37rYVxF3ZRrwwxo5yiPJMnzjPQd7Y5CGGYqi2-ytvkvxbNHqj_HCi-eYiYxKUQCCTkCXUNrGqnfaAQCHAUKwJxKH_APuPALmsEXdyclCZAKZzPGdqgdS6vJk-ZxWNFIeaAxoAMcOoEOE8199uM3KXIo0Gz0bC-7Ph3W8SKn-g=]

- Gudipati, S., & Pitta, M. (2012). Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. International Journal of Chemistry, 4(6), 29. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6Nw3XMexJ1hpgLNynHvsWG6Plc_liWOap9aZQZ73bIR7_FHBS5w-LzxRhLszWxMhmDiYKnPT5d37haIovtERKoUBsRvQwOG_29WN62R8Cft3JyYCKg7mcr9118PJoHISpcL8txVvD_CrXf21s8emliSvWCMoZ3A==]

- Malebari, A. M., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Journal of Chemistry, 2014, 895924. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGtRdxvZXgUGgpHNCVBCYS96kWIQCOGEdIGeBwizQl5UApPtoq6O_IquWjmH4n-L-Wt_4ju8FsrwBbeMvSrjLE8dtIKWAwTcAim2i3-KYJaJWFaCC9QoxNW6uqIsYECxVS4q0r-KzyHlKj33U=]

- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgmDAsWu6L26K2rN5GGaGaCIwV2LhNiBRijYlGUN4tQrlF2HWiq-CNtzqj_QLTy1a9eHVB8Puuk0hWa6wBPZsJ4Zj1uahpJgtYE19FToBsBqnxi7HrpQ-31gKcj_k4aEUhFQlyoWNbH5Xsy18=]

- Maldonado, D., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(11), 4701. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2TPPKtwjOT5d1yqSv0wgD8OluGulvFRfk7K36ycAU02V7d3Q5uuk3b6c5wR7zRJFbHIslMu8EO48GTdEFoHckEriX1gfBbRdMrkXh3kgogo0C8jAFLHTL7gDlp-Nry5aMwVptlWH-cLMZmRWX]

- Sharma, P., & Singh, V. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Asian Journal of Green Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9zVGeuatdNH7WuRv7J3YECvnrYgRGDtWQWsYt746txF_6iPIgXrq6UgFELyX0Q-ep48PfvVU4mApq5H-6KdLOiKCdz2CoIK25HAdQQYRB8R11C0u75DjqPUdD3IR9qBp09tB3SBfvE8rt8dFOd4_bWwGYHYBEkvQY0fyKfhhHqxYxE-xHEo7YKrA=]

- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF30Z24u0adKCSvwjP7seYKf869EYUmi2Gdo5u3B1_AzLugZqKPvpClnoD61Gw1s4bDQx2sZyKJ7qEKA0-kyKSrkZ4pAD0FvlaLl-z-S4xBx4eo5K9VEr_CuwyrEqr-SfPeEvBwJe5vQP3QmsHCwBc=]

- Tangde, J. W., & Khedekar, J. B. (n.d.). Microwave assisted organic synthesis: a review. World Journal of Pharmacy and Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr5Lc1R7sY7NUfpi_zRK5zbZHFvfpkDaj6pfyFJZSJcLuZWcRwjc64Q4nFioBUXdKTNJvMx3PLOXPJtzDJnrhwaiBvUFV5Sev0G017XGyhJ6wTlTG1k_WhXv_lupzKBNuHGo0-dXnB4K8YQnGauApIQOej]

- Wang, Z., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqHBQa1xf_8FPL-vnL-9uVYnLZ5gLzHRVenrBfiiz5bF_Ija5G9sSAFWmMzRzrWmFfEiWY-YiWrgq8c4iu-AJvRyZVhb6K7P-yyGpdkkdv1gYLlepwdWCGpKwPJRwzaVOv8vv8B41mKtFKcLRlYw8YjTKgL_tyezKr]

- Cravotto, G., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2839-2852. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbHeYwXEjjArwak1DuuWPw9_MdANmXtcnHQwqtmUH0dztDQ-kRAhPy1vTSuLC1zCjiyzU2ODlaQ-e8jCKx31M4Vz3I7Y0M2G6k2UyB08JgG7WuUFhJcCxahqwPx8RTtdPQttWyjLslyGDXGg==]

- D'Souza, D. M., & Müller, T. J. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic letters, 9(21), 4263-4266. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM2sWTK27LJGCHrtQuufbSwCAXw7zAfcfSM2ouefRsh3yeC9biUAO1VNgn7udaF43UdK8wcXN2RCraW723x0dvvwpq4vAcyMe7wDyk-4fqd2UFJWTVmd9047dtSOPhwzEyJItckIRE5g9z4dE=]

- Buran, S., et al. (2016). Synthesis strategies for heterocyclic trifluoromethylation and representative compounds with crucial biological activities. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbL9OtntaeUr4U1WKcP6kqfotqXGO9GCI72byszx3KbNT4ihgwf13rx3OLkpfaeQIXsI8eGx-uijU6PCBvHcF2FWzeqG_S_knC4fwe5lUH_JRsDSB0F6a8DCKHZ4v59vvohQE209ivgAxiENTa8H8-dFktDmWiR29GIJdfWUpdDjl9-koM4w8wsr2MBxBqmZDvRtufBXxweFoiGMZZeyjOIVOtvlpXuHIxF9rIn7yZPpS3mt2Th796JxU3uHQpqBFEdznOpxs=]

- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZkPWLrsAI8vMSaPi7ixhTQxEf-UoF7OYVlC9-S6WKgzBhyOWS3PhqVc_UV0Q-SZ6cifyiLj0pzIJxxEF7MZVSL0XExsEW0dYSmm5rrLmxczFThdQkxyIx91O3TImBTUC0LIofReEiwa1rCxdArTr_UvLLWG8BXw==]

- Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbFos1VoOIAOhXv06YMjl5M60iUVstY3wjpx_RecH9pLMvwuXKK19jPaG5mFaox7w-6wTx-jZRE5cUfIT5n3qhwCnsqoTJSAfkbOF0w_O6rojW7XaCga_wa6_U4Yr-x531l1mpHghGbGeLeZM=]

- Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22131-22161. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnaVlCPWlCONSxj7DqzDSwKaJ-98d37DOQSY4VKX2j13wQgrkfc4DLqDsXA6AMG6uNXSTg2CCqPTAINP969_k2J6yVzsQddPiEXhOpba7buxJgFNxDft1eNElPUv8TFWCzQZQecBEEKfpUrMPG]

- Morandi, B., & Carreira, E. M. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 6086-6088. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqexv_XOHzNBwAbvJK5c-dadpUp4IFifmGmHIuANfCo1YS6ciRz_zR4aP4Z8H-jSuAp1bQTjdptvHuPWzQjqpsMbETL-SrVtFWGJOUd5LhdjPHI0iDEB-Mo0zP3e0FqYh5ta33MA==]

- Wang, Y., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 14(1), 4700. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCdgRVb-L_qYbcOkpLE2iGvrtP1B3Uf8f1xfBYr-GJ4hErlcBWJxAa92p4mdXgTUGpRdaM7RlyNTluCC1DM8LE_9VgTI72-f2XrfnWGt7xTSpMn41BoiQTXjHcsg2eiSd24DJQTzEixEZddAeL]

- Chen, Y., et al. (2018). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 65(3), 698-705. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIyfMN00PpeDsoLO-0c4zOnRVakZBqfdwT35Zkd6j32PXkRBxtvcX5XGx8_JN-2YR2XTfI-jZFjdC2aRGFbtCSoTB8bh3lww63NenMYUsyN-pIls0551cdQg6zpRfcsaXdrxrH5tI2txe4XfIcZ1YfTOE7qzYwdyUh7Hj7Bg2tpaWNPsNwhy6eAcPQGu533RWPuDH-L9SXCpN59IU0F9n04Q==]

- Janczewski, Ł., et al. (2015). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Chemistry Central Journal, 9(1), 1-8. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrJUNFwZr-uz28VWdshzLthGYRTjVMQfswLIvB75hhsjvaNw7YqdZuh7A2-MWamiITbkQUGKzHzmgpB5eMRRMfNuDjyWzcSN1dGH22LeM1v6v4Nl_kaCw5i24_vMwBKgBkndQo4GRB0OqhmzUB3suzS-6n2CK9_jJpTxoi41OzrVbEurlMjv0oUZI0VYkH1K6ZqCaqAs_0YB1TWUf4kQ3WOM-zGwTMVr4-FDH7RhvltoT-s3eX3TKkbyffuEXi2KXEKp1doV-wbw==]

- Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(50), 29336-29353. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFD1eaHmsUOL5JWSjuiUSUzC2FUTRn48I7trwT3qL1-1lO7VmUlvLqz2pJj8MCAiRnV_vJxsQMtRrSsp6yOqfRt2VT31bG6h8_p8qzWhT5UX2ImvfzgdRZ8YPMlUQHxIheOMENh4PuwWgla49daxFelE3PIpV-AFqF]

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_lpfrBwO03Gog37a68tDmcDxjXOSZtdVOC75fOWVcunUyyj4CCpxCdMuR3_RNRmRwIgiNoGr37E1XQRefm5dYrpS6nE1OivGwE_Kb1JvymR9fgKC9yLOCX1gg8dIH15nKaDgSaQ5MFZ1lsls=]

- Kennedy, E. J., & Raccuglia, R. A. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry–A European Journal, 24(29), 7408-7412. [https://vertexaisearch.cloud.google.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiqRHiXkVvgee2ynE_LBeGAt1quVh77HnWWQbG6NTaZ7_6z-OLtOqpeFCkrEAOTe0FY-m-RXMA2v02ZWBnclSPLDEr1RWzJ0Nl80eSRb7YgYZUZn5zOZzcy2eBb8asmwW2zX6SWeLC0ekD1x79lM-bY4bD060Q0kMS3HEKz8zB5g5pqV0ng-Ez1D81peTFBW9R2xpzmhREuhs-TIpB]

- Kumar, A., et al. (2025). Microwave-Assisted Synthesis of Bis-1,2,3-Triazole-Based Benzophenones, In Vitro Antimicrobial Activity, and Molecular Docking Studies. Chemistry & Biodiversity, 22(5), e202402665. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO-DUsjEifU-h__m3E5vI9fOQsIlrC3THShbmA_pFG4RidRS5cUT4zKU_KYVgB-k2Jht2Dy9renCfN3QOOpc_dLWy9huHEYoK6DL6kX5VTkj2l2ulsspxhavDvKzC5SciS0VZY]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. wjpps.com [wjpps.com]

- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Functionalization of the C-2 Position in Benzofuran Derivatives: Methodologies and Experimental Designs

An Application and Protocol Guide

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold extensively found in natural products and synthetic compounds of significant biological importance.[1] Derivatives of benzofuran exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antifungal, antidepressant, antiviral, and antioxidant properties.[2] This diverse bioactivity has established the benzofuran core as a cornerstone in medicinal chemistry and drug discovery programs.[1][3]

The functionalization of the benzofuran ring is a critical strategy for modulating the physicochemical properties and biological activities of these molecules. Among the various positions on the benzofuran nucleus, the C-2 position is of particular interest. Strategic substitution at this site allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4] This guide provides an in-depth overview of key synthetic methodologies for the targeted functionalization of the C-2 position, complete with detailed application notes and validated experimental protocols for researchers in organic synthesis and drug development.

Strategic Overview: Selecting a C-2 Functionalization Pathway

The choice of synthetic method for C-2 functionalization depends on several factors, including the desired substituent, the functional group tolerance of the starting material, and scalability. The following diagram outlines a general decision-making workflow.

Caption: Decision workflow for selecting a C-2 functionalization strategy.

Methodology 1: Palladium-Catalyzed Direct C-H Arylation

Application Notes

Direct C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis, circumventing the need for pre-functionalization (e.g., halogenation or boronation) of the benzofuran starting material.[5] Palladium-catalyzed C-2 arylation is particularly effective for benzofurans, as the C-2 proton is the most acidic, facilitating regioselective functionalization.[6]

Causality and Mechanistic Insights: The reaction is believed to proceed through a Concerted Metalation-Deprotonation (CMD) pathway or a Heck-type mechanism.[5][7] In a plausible catalytic cycle, the Pd(II) catalyst first coordinates to the benzofuran. C-H activation at the C-2 position forms a palladacycle intermediate. Transmetalation with a coupling partner (like a boronic acid) or oxidative addition of an aryl halide, followed by reductive elimination, yields the 2-arylbenzofuran product and regenerates the active palladium catalyst.[5] The choice of oxidant, ligand, and solvent is critical for achieving high efficiency and selectivity.

Caption: Simplified catalytic cycle for Pd-catalyzed C-2 arylation.

Advantages:

-

High Atom Economy: Avoids pre-functionalization steps.

-

Regioselectivity: Strong preference for the C-2 position.

-

Functional Group Tolerance: Modern catalyst systems tolerate a wide range of functional groups.[7][8]

Limitations:

-

The reactivity can be sensitive to the electronic properties of both the benzofuran and the aryl coupling partner.[8]

-

Requires careful optimization of reaction conditions (catalyst, ligand, oxidant, temperature).

Experimental Protocol: C-2 Arylation with Aryl Iodide

This protocol details the direct arylation of the benzofuran C-2 C-H bond with an aryl iodide, adapted from established methodologies.[4][7]

Materials:

-

Benzofuran (1.0 mmol, 1.0 eq)

-

Aryl Iodide (e.g., 4-Iodoanisole) (1.2 mmol, 1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

-

Silver(I) Oxide (Ag₂O) (0.75 mmol, 0.75 eq) as oxidant

-

2-Nitrobenzoic acid (1.5 mmol, 1.5 eq) as ligand/acid

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (1.0 M solution)

-

Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

-

Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

-

Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate (11.2 mg, 0.05 mmol), Silver(I) Oxide (174 mg, 0.75 mmol), and 2-nitrobenzoic acid (251 mg, 1.5 mmol).

-

Reagent Addition: Add the aryl iodide (e.g., 4-Iodoanisole, 281 mg, 1.2 mmol) followed by the benzofuran (118 mg, 1.0 mmol).

-

Solvent Addition: Add HFIP (1.0 mL) to the reaction mixture.

-

Reaction Execution: Seal the tube and stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts. Wash the celite pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-arylbenzofuran product.

Methodology 2: C-2 Lithiation and Electrophilic Quench

Application Notes

Directed ortho-metalation, specifically lithiation, is a classic and highly reliable method for functionalizing heteroaromatic compounds. For benzofuran, deprotonation occurs preferentially and rapidly at the C-2 position when treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[9] The resulting 2-lithiobenzofuran is a potent nucleophile that can react with a wide array of electrophiles to install diverse functionalities.

Causality and Mechanistic Insights: The high acidity of the C-2 proton is attributed to the inductive effect of the adjacent oxygen atom and the stability of the resulting organolithium species. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions, including ring-opening, which can occur at higher temperatures.[9] The choice of electrophile determines the final product, making this a highly versatile two-step procedure.

Caption: Workflow for C-2 functionalization via lithiation.

Advantages:

-

Broad Scope: A vast number of commercially available electrophiles can be used.

-

High Yields: Often provides clean and high-yielding transformations.

-

Predictable Regioselectivity: Reliably functionalizes the C-2 position.[9]

Limitations:

-

Cryogenic Conditions: Requires low temperatures (-78 °C).

-

Strictly Anhydrous: Highly sensitive to moisture and air.

-

Functional Group Intolerance: Incompatible with acidic protons (e.g., -OH, -NH) or electrophilic functional groups (e.g., esters, ketones) on the starting material.

Experimental Protocol: General Procedure for C-2 Silylation

This protocol provides a general method for the C-2 lithiation of benzofuran and subsequent quenching with an electrophile, using trimethylsilyl chloride (TMSCl) as an example.

Materials:

-

Benzofuran (1.0 mmol, 1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 mmol, 1.1 eq, typically 1.6 M or 2.5 M solution in hexanes)

-

Electrophile (e.g., Trimethylsilyl chloride, TMSCl) (1.2 mmol, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Inert atmosphere setup (e.g., Schlenk line or glovebox with Nitrogen/Argon)

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen or argon. Equip it with a magnetic stir bar and a septum.

-

Initial Solution: Add anhydrous THF (10 mL) to the flask, followed by benzofuran (118 mg, 1.0 mmol) via syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi solution (e.g., 0.69 mL of a 1.6 M solution, 1.1 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the 2-lithiobenzofuran.

-

Electrophilic Quench: Add the electrophile (e.g., TMSCl, 0.15 mL, 1.2 mmol) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature over 2-3 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or distillation to yield the 2-trimethylsilylbenzofuran.

| Electrophile Example | Product C-2 Substituent |

| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Iodomethane (CH₃I) | -CH₃ |

| N,N-Dimethylformamide (DMF) | -CHO (aldehyde) |

| Carbon Dioxide (CO₂) (dry ice) | -COOH (carboxylic acid) |

| Iodine (I₂) | -I |

Methodology 3: Transition Metal-Catalyzed Cross-Coupling Reactions

Application Notes

For benzofurans that are pre-functionalized at the C-2 position (e.g., with a halogen or triflate), transition metal-catalyzed cross-coupling reactions are a cornerstone for introducing new C-C or C-Heteroatom bonds.

-

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction is the premier method for installing alkynyl groups at the C-2 position.[4] It involves the coupling of a C-2-halobenzofuran with a terminal alkyne. This reaction is fundamental in synthesizing precursors for more complex molecules and functional materials.[10][11]

-

Suzuki Coupling: Couples a C-2-boronic acid (or ester) benzofuran with an aryl/vinyl halide, or vice-versa. It is renowned for its mild conditions and tolerance of a wide variety of functional groups.

-

Copper-Catalyzed Amination (Buchwald-Hartwig type): While often palladium-catalyzed, copper catalysis can also be effective for forming C-N bonds at the C-2 position by coupling a C-2-halobenzofuran with an amine.[4]

Experimental Protocol: Sonogashira Coupling of 2-Bromobenzofuran

This protocol describes a typical procedure for the Sonogashira coupling to synthesize a 2-alkynylbenzofuran.

Materials:

-

2-Bromobenzofuran (1.0 mmol, 1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

-

Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

Vessel Preparation: In a Schlenk tube under an inert atmosphere, combine 2-bromobenzofuran (197 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

-

Solvent and Reagents: Add anhydrous, degassed THF (10 mL). Add the terminal alkyne (e.g., Phenylacetylene, 122 mg, 1.2 mmol) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite to remove the catalyst and copper salts.

-

Extraction and Concentration: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate) to obtain the pure 2-alkynylbenzofuran.

Summary of Methodologies

| Method | Key Transformation | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct C-H Arylation | C-H → C-Aryl | Unfunctionalized Benzofuran | Pd(OAc)₂, Oxidant, Ligand | Atom economical, avoids pre-functionalization | Requires optimization, can be catalyst-sensitive |

| Lithiation/Quench | C-H → C-E | Unfunctionalized Benzofuran | n-BuLi, Electrophile (E⁺) | Highly versatile, broad electrophile scope | Cryogenic, requires inert atmosphere, poor FG tolerance |

| Sonogashira Coupling | C-X → C-Alkyne | 2-Halo-benzofuran | PdCl₂(PPh₃)₂, CuI, Base | Reliable, excellent for alkynes | Requires pre-functionalized starting material |

References

- Vertex AI Search. (2024-12-13).

- BenchChem. (2025).

- BenchChem. Functionalization of the Benzofuran Ring at the 2-Position: Application Notes and Protocols for Researchers.

- IJSDR.

- MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5648.

- ResearchGate. Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines.

- Synthesis of 2,3-disubstituted benzofurans via cycliz

- BenchChem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.

- NIH. (2024-11-06).

- Bentham Science. Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans.

- University of Washington. (2021).

- MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(4), 1733.

- RSC Publishing.

- Wiley Online Library. (2021). Recent Developments in C−H functionalisation of Benzofurans and Benzothiophenes. European Journal of Organic Chemistry, 2021(7), 1072-1102.

- ACS Publications. (2024).

- PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. benthamscience.com [benthamscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]